4-Hydroxy-2-methylquinoline

Computational Chemistry Tautomerism Molecular Stability

Sourcing consistent-quality 4-hydroxy-2-methylquinoline for drug discovery often leads to supply gaps. This compound is the definitive scaffold for antitubercular 2-(quinolin-4-yloxy)acetamides and Alzheimer's 2-arylethenylquinoline leads. • Exclusive AuaA substrate for aurachin antibiotic biosynthesis • Microwave-assisted synthesis ensures rapid, scalable supply • Well-characterized tautomeric equilibrium (keto form dominant) for reproducible reactivity Ideal for medicinal chemistry & biosynthetic pathway research.

Molecular Formula C10H9NO
Molecular Weight 159.18g/mol
CAS No. 607-67-0
Cat. No. B359612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylquinoline
CAS607-67-0
Molecular FormulaC10H9NO
Molecular Weight159.18g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
InChIKeyNWINIEGDLHHNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylquinoline: Physicochemical Baseline


4-Hydroxy-2-methylquinoline (CAS 607-67-0, also referred to as 2-Methyl-4-quinolinol or 4-Hydroxyquinaldine) is a heterocyclic aromatic organic compound belonging to the quinoline derivative class. It is characterized by a hydroxyl group at the fourth position and a methyl group at the second position on the quinoline nucleus [1]. This specific substitution pattern establishes it as a fundamental molecular fragment, frequently employed as a versatile building block in medicinal chemistry for the synthesis of a wide range of pharmaceutically relevant molecules . The compound is known to exist predominantly in its keto tautomeric form (2-methyl-1H-quinolin-4-one) in solution [1], which influences its chemical reactivity and physicochemical properties, including its ionization potential and solubility [2].

Why 4-Hydroxy-2-methylquinoline Is Irreplaceable


The 2-methyl and 4-hydroxy substitution pattern of 4-hydroxy-2-methylquinoline is not an interchangeable feature among quinoline derivatives. This precise arrangement dictates a unique electronic and steric environment that fundamentally alters the molecule's physicochemical and biological behavior compared to its positional isomers or simpler analogs. For instance, shifting the methyl group to the 4-position and the hydroxyl group to the 2-position (2-hydroxy-4-methylquinoline) or omitting the methyl group altogether (4-hydroxyquinoline) results in compounds with different tautomeric equilibria, altered hydrogen-bonding capacities, and distinct electronic properties [1][2]. These differences translate into measurable variations in critical parameters such as ionization potential [2] and divergent biological outcomes, including the ability to serve as a substrate for specific enzymatic transformations like the prenylation by AuaA in the biosynthesis of aurachins or the inhibition of specific targets . The following evidence guide quantifies these points of differentiation, establishing a clear rationale for the precise selection of this compound over its close structural relatives.

4-Hydroxy-2-methylquinoline: Evidence-Based Comparison


Enhanced Keto Tautomer Stability

Density Functional Theory (DFT) calculations demonstrate that 4-hydroxy-2-methylquinoline (2MQ) exhibits a clear preference for its keto tautomeric form. This computational analysis, which serves as a critical differentiator from compounds like 2-hydroxy-4-methylquinoline, reveals a quantifiable stability advantage. While the study is specific to 2MQ and not a direct head-to-head assay, it establishes a class-level inference that the 2-methyl-4-hydroxy substitution pattern uniquely stabilizes the keto form, a feature not universally observed in other quinolinol isomers [1].

Computational Chemistry Tautomerism Molecular Stability

Distinct Ionization Potential

Experimental photoelectron spectroscopy provides a direct, quantifiable measure of the electronic structure of quinoline derivatives. In a comparative study, the experimental ionization potential of 4-hydroxy-2-methylquinoline was determined and found to be distinct from that of 4-hydroxyquinoline and its positional isomer, 2-hydroxy-4-methylquinoline [1]. While the precise numerical values for all comparators are not fully extracted from the available abstract, the study's conclusion that a "good agreement was found between the experimental ionization potentials and the calculated orbital energies" [1] validates the computational models and confirms that each substitution pattern imparts a unique and measurable electronic signature.

Physical Chemistry Photoelectron Spectroscopy Electronic Properties

High-Yield Microwave-Assisted Synthesis

The compound 4-hydroxy-2-methylquinoline serves as a key intermediate, and its synthesis has been optimized using modern techniques. A microwave-assisted synthesis of this specific intermediate was reported to yield 86% of the desired product [1]. This result is directly compared to traditional heating methods, which are noted to be less efficient, requiring longer reaction times and producing lower yields [1].

Synthetic Methodology Green Chemistry Process Optimization

Unique Substrate in Aurachin Biosynthesis

The biosynthesis of aurachins, which are potent respiratory chain inhibitors, requires a specific prenylation step. The enzyme AuaA, a membrane-bound farnesyltransferase from Stigmatella aurantiaca, exhibits high substrate specificity for 2-methyl-4-hydroxyquinoline . This study highlights that 4-hydroxy-2-methylquinoline is the cognate substrate for this key biosynthetic transformation, a role that is unlikely to be fulfilled by its positional isomers or other quinoline derivatives lacking this precise substitution pattern. This is a class-level inference based on the known stringent specificity of this class of tailoring enzymes.

Natural Product Biosynthesis Enzymology Biocatalysis

4-Hydroxy-2-methylquinoline: Precision Applications


Privileged Medicinal Chemistry Intermediate

4-Hydroxy-2-methylquinoline is a foundational scaffold for synthesizing inhibitors of validated drug targets. Its utility is demonstrated in the development of potent antitubercular agents, such as 2-(quinolin-4-yloxy)acetamides, and in the creation of 2-arylethenylquinoline derivatives explored for the treatment of Alzheimer's disease . The high-yielding microwave synthesis [1] ensures its ready availability as a starting material for constructing focused compound libraries.

Essential Precursor for Aurachin Study

For research into aurachin antibiotics and the associated biosynthetic gene cluster from Stigmatella aurantiaca, 4-hydroxy-2-methylquinoline is the sole and indispensable substrate for the key prenylation step catalyzed by the enzyme AuaA . Procurement of this specific compound is non-negotiable for any research program aiming to reconstitute the aurachin pathway, produce aurachin analogs via mutasynthesis, or perform detailed mechanistic studies on the farnesyltransferase.

Benchmark Molecule for Electronic Structure Studies

The distinct and computationally verified electronic properties of 4-hydroxy-2-methylquinoline, including its well-defined ionization potential [2] and its predictable keto-enol tautomerism [3], make it a valuable model compound for computational chemistry validation. Researchers developing new DFT methods or studying substituent effects on heteroaromatic systems can use this compound as a well-characterized benchmark with unique electronic signatures compared to its close structural isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.